molecular formula C14H22N2O2 B000141 Rivastigmine CAS No. 123441-03-2

Rivastigmine

Cat. No. B000141
M. Wt: 250.34 g/mol
InChI Key: XSVMFMHYUFZWBK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivastigmine is a novel intermediate-acting, reversible, and non-competitive carbamate acetylcholinesterase inhibitor, introduced for the treatment of Alzheimer’s disease (AD) and related disorders. Its preclinical studies have shown similarities to other cholinesterase inhibitors (ChEIs) and some notable differences, particularly in its molecular and chemical properties, which contribute to its efficacy in treating cognitive, global, and functional aspects of AD and Parkinson’s disease dementia (PDD) (Desai & Grossberg, 2001).

Synthesis Analysis

Rivastigmine's synthesis process is not explicitly detailed in the available literature through the consensus database. Synthesis of cholinesterase inhibitors like rivastigmine typically involves complex organic chemistry procedures aimed at ensuring the molecule's efficacy in inhibiting the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. The specific synthesis route of rivastigmine may involve multiple steps to ensure its stability and potency as a cholinesterase inhibitor.

Molecular Structure Analysis

Rivastigmine is distinguished by its unique molecular structure, enabling it to inhibit acetylcholinesterase and butyrylcholinesterase. This dual action is significant because it enhances the cholinergic function across the brain, which is beneficial for AD and PDD patients. The molecular structure of rivastigmine allows for a pseudo-irreversible inhibition of these enzymes, contributing to its therapeutic effects on cognitive functions (Noetzli & Eap, 2013).

Chemical Reactions and Properties

Rivastigmine's chemical properties allow it to interact with acetylcholinesterase in a manner that provides a steady therapeutic effect over time. The drug's metabolism involves esterases in the liver and intestine, leading to a pharmacokinetic profile that supports its use in transdermal patches for continuous drug delivery. This metabolic pathway helps in reducing gastrointestinal side effects commonly associated with oral administration of cholinesterase inhibitors (Emre et al., 2010).

Physical Properties Analysis

The physical properties of rivastigmine, especially its solubility and stability, play a crucial role in its formulation as a transdermal patch. This formulation method enhances patient compliance by providing a more consistent drug delivery system, minimizing peak-to-trough fluctuations in drug levels, and reducing the incidence of side effects (Frampton, 2014).

Chemical Properties Analysis

Rivastigmine's efficacy is also influenced by its chemical properties, which enable the drug to cross the blood-brain barrier effectively. Its chemical structure and properties facilitate its action on cholinesterase enzymes within the brain, thereby improving the symptoms of AD and PDD by enhancing cholinergic neurotransmission. The chemical attributes of rivastigmine, including its pseudo-irreversible inhibition mechanism, contribute significantly to its therapeutic profile and its ability to manage symptoms of cholinergic degeneration in neurodegenerative diseases (Desai & Grossberg, 2001).

Scientific Research Applications

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Rivastigmine is a parasympathomimetic and a reversible cholinesterase inhibitor. It is used to treat cognitive impairment in early or mid-stage Alzheimer’s disease (AD), but is less effective in patients with advanced AD . An early pathophysiological feature of AD that is associated with memory loss and cognitive deficits is a deficiency of acetylcholine as a result of selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus .
  • Methods of Application : The drug is administered orally .
  • Results or Outcomes : Rivastigmine has been shown to be effective in managing the symptoms of dementia associated with Alzheimer’s disease .

Synthesis of (S)-Rivastigmine

  • Scientific Field : Organic Chemistry .
  • Application Summary : Asymmetric total synthesis of (S)-Rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation .
  • Methods of Application : The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection and reductive amination, to provide the final (S)-Rivastigmine .
  • Results or Outcomes : The final (S)-Rivastigmine was obtained in 82% overall yield and 96% enantioselectivity .

Intranasal Application for Brain Delivery

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Rivastigmine nanoparticles were fabricated to be administered through the intranasal route for improved efficacy .
  • Methods of Application : During the development of the nanoparticles, preliminary optimization of processing and formulation parameters was done by the design of an experimental approach .
  • Results or Outcomes : The drug–polymer ratio, stirrer speed, and crosslinking time were fixed as independent variables, to analyze the effect on the entrapment efficiency (% EE) and in vitro drug release of the drug .

Parkinson’s Disease Dementia Treatment

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : Rivastigmine is used for the treatment of dementia caused by Parkinson’s disease and Lewy bodies . The drug works by inhibiting the release of acetylcholine, a neurotransmitter that is deficient in patients with Parkinson’s disease .
  • Methods of Application : The drug is administered orally .
  • Results or Outcomes : Rivastigmine has been shown to be effective in managing the symptoms of dementia associated with Parkinson’s disease .

Intravenous Administration for Memory Deficits

  • Scientific Field : Neurology .
  • Application Summary : An earlier study found that intravenous administration of Rivastigmine exhibited a reversal effect on scopolamine-induced memory deficits in healthy subjects .
  • Methods of Application : The drug is administered intravenously .
  • Results or Outcomes : The study showed that Rivastigmine can help reverse memory deficits in healthy subjects .

Nasal Ciliotoxicity Studies

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Rivastigmine nanoparticles coated with Eudragit were optimized for intranasal application to brain delivery. The study also included nasal ciliotoxicity studies .
  • Methods of Application : The drug is administered through the intranasal route .
  • Results or Outcomes : The study showed that Rivastigmine nanoparticles coated with Eudragit were effective for brain delivery when administered intranasally .

Transdermal Patch Formulation

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Rivastigmine is used in a transdermal patch formulation for the treatment of Alzheimer’s disease (AD). This formulation allows smooth and continuous drug delivery .
  • Methods of Application : The drug is administered through a transdermal patch .
  • Results or Outcomes : The transdermal formulation has been shown to have a better tolerability profile in comparison with its oral form .

Novel Rivastigmine Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Novel hybrids conjugating the active moiety of the drug rivastigmine with 2 isomeric hydroxyphenylbenzimidazole (BIM) units were developed and studied for potential treatment of Alzheimer’s Disease .
  • Methods of Application : The drug is synthesized in the lab .
  • Results or Outcomes : The evaluated biological properties of these hybrids included antioxidant activity; inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and Aβ 42 aggregation; as well as promotion of cell viability and neuroprotection .

Co-medication with Scopolamine

  • Scientific Field : Pharmacology .
  • Application Summary : Rivastigmine is used as co-medication with the competitive acetylcholine antagonist scopolamine to attenuate effects of rivastigmine and reduce adverse effects in healthy subjects .
  • Methods of Application : The drug is administered through a transdermal patch .
  • Results or Outcomes : The study showed that the co-medication of rivastigmine with scopolamine was effective in reducing the adverse effects of rivastigmine .

Safety And Hazards

Rivastigmine may cause serious side effects, including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, and more . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

There are currently no effective pharmacologic or non-pharmacologic treatments for PD-MCI. The only recommended treatment for PDD currently is Rivastigmine, a cholinesterase inhibitor . Research is needed for both disease-modifying and symptomatic treatments in PD cognitive impairment .

properties

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023564
Record name Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.04e+00 g/L
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues.
Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rivastigmine

CAS RN

123441-03-2
Record name Rivastigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123441-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivastigmine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVASTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivastigmine
Reactant of Route 2
Reactant of Route 2
Rivastigmine
Reactant of Route 3
Reactant of Route 3
Rivastigmine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivastigmine
Reactant of Route 5
Reactant of Route 5
Rivastigmine
Reactant of Route 6
Reactant of Route 6
Rivastigmine

Citations

For This Compound
48,600
Citations
JS Birks, JG Evans - Cochrane Database of systematic …, 2015 - cochranelibrary.com
… controlled trials in which rivastigmine was administered for 12 weeks or longer and compared with placebo; or rivastigmine patches were compared with rivastigmine capsules. Trials in …
Number of citations: 067 www.cochranelibrary.com
CM Spencer, S Noble - Drugs & aging, 1998 - Springer
Rivastigmine (SDZ ENA 713) is a carbamylating, long-acting reversible and noncompetitive carbamate acetylcholinesterase inhibitor that is indicated as an oral treatment for patients …
Number of citations: 240 link.springer.com
ML Onor, M Trevisiol, E Aguglia - Clinical interventions in aging, 2007 - Taylor & Francis
… , rivastigmine binds to AChE which cleaves the rivastigmine … rivastigmine does not rely upon the hepatic cytochrome P450 system for either inactivation or elimination. As rivastigmine …
Number of citations: 187 www.tandfonline.com
M Emre, D Aarsland, A Albanese… - … England Journal of …, 2004 - Mass Medical Soc
… dual cholinesterase inhibitor rivastigmine in such patients. … among patients treated with rivastigmine than among those … those reported in trials of rivastigmine for Alzheimer's disease. …
Number of citations: 564 www.nejm.org
RJ Polinsky - Clinical therapeutics, 1998 - Elsevier
… % to 50% higher plasma concentrations of rivastigmine and its principal metabolite than do … consistent with rivastigmine's short pharmacokinetic half-life. Distribution of rivastigmine into …
Number of citations: 441 www.sciencedirect.com
MW Jann - … : The Journal of Human Pharmacology and Drug …, 2000 - Wiley Online Library
Rivastigmine is a cholinesterase inhibitor (ChEI) with a structural formula different from that of currently available ChEIs. Tacrine and donepezil are classified as short‐acting or …
BR Williams, A Nazarians, MA Gill - Clinical therapeutics, 2003 - Elsevier
… with rivastigmine have thus far not been reported. Treatment with rivastigmine for up to 2 … Conclusions: Rivastigmine has been shown to improve or maintain patients' performance in …
Number of citations: 159 www.sciencedirect.com
AK Desai, GT Grossberg - Expert review of neurotherapeutics, 2005 - Taylor & Francis
… Evidence from controlled studies also supports the use of rivastigmine for … with rivastigmine maximizes the observed beneficial effects. The most prominent adverse effect of rivastigmine …
Number of citations: 63 www.tandfonline.com
J Birks, B McGuinness, D Craig - Cochrane Database of …, 2013 - cochranelibrary.com
… The dose of rivastigmine was different in each study. No pooling of study results … rivastigmine and placebo arms, respectively. Treatment over 26 weeks was limited to 3 mg rivastigmine …
Number of citations: 109 www.cochranelibrary.com
MD Gottwald, RI Rozanski - Expert opinion on investigational …, 1999 - Taylor & Francis
… that rivastigmine improved cognition and was relatively well-tolerated at moderate doses. Clinical investigations of rivastigmine … Rivastigmine undergoes minimal metabolism by the …
Number of citations: 109 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.